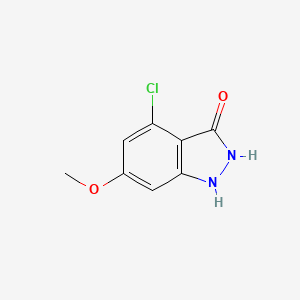

4-Chloro-6-methoxy-1H-indazol-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxy-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c1-13-4-2-5(9)7-6(3-4)10-11-8(7)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQKOVAEKMPAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Cl)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646203 | |

| Record name | 4-Chloro-6-methoxy-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-79-9 | |

| Record name | 4-Chloro-6-methoxy-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 6 Methoxy 1h Indazol 3 Ol and Analogues

Established Synthetic Pathways for the Indazole Core

The construction of the fundamental 1H-indazole ring system can be achieved through a variety of strategic approaches. These methods provide the essential backbone upon which specific functional groups can be installed to yield complex derivatives.

Intramolecular cyclization is a cornerstone of indazole synthesis. A common strategy involves the cyclization of arylhydrazones. For instance, 2,6-dialkoxyacetophenone hydrazones can undergo cyclization in the presence of polyphosphoric acid (PPA) to produce 3-methyl-4-alkoxy-1H-indazoles. jlu.edu.cn Another modern approach utilizes an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to form a variety of 1H-indazole derivatives in moderate to good yields. rsc.org This electrochemical method is noted for being operationally simple. rsc.org Furthermore, reductive cyclization of o-nitro-ketoximes represents a mild pathway to 1H-indazoles. researchgate.net

Forming the nitrogen-nitrogen bond via an oxidative cyclization is an increasingly important strategy. A robust protocol has been developed for the synthesis of indazoles from readily available 2-aminomethyl-phenylamines. organic-chemistry.orgnih.govacs.org This method can selectively produce 1H-indazoles, as well as 2H- and 3H-indazole tautomers, by employing an oxidizing agent like hydrogen peroxide with a catalyst such as ammonium (B1175870) molybdate (B1676688) or sodium tungstate. organic-chemistry.orgacs.org The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso intermediate, followed by nucleophilic addition and cyclization. organic-chemistry.org Another oxidative approach involves the copper(II) acetate-catalyzed N-N bond formation starting from 2-amino nitriles, which are converted to imines before the oxidative cyclization step. thieme-connect.com

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, offers a powerful route to the indazole core. wikipedia.org This reaction typically involves an in-situ generated 1,3-dipole, such as a nitrile imine or a diazo compound, and a dipolarophile, like benzyne. acs.orgorganic-chemistry.orgnih.gov The reaction of N-tosylhydrazones with arynes generates diazo compounds in situ, which then undergo cycloaddition to afford 3-substituted indazoles in good yields under mild conditions. organic-chemistry.org A notable advantage of this method is its speed, with some reactions completing within minutes to yield N(1)-C(3) disubstituted indazoles. acs.orgnih.gov The choice of the phosphoryl group in α-substituted α-diazomethylphosphonates can even be used to tune the reaction, allowing for the switchable synthesis of either 3-substituted 1H-indazoles or 3,3-disubstituted 3H-indazole-3-phosphonates. organic-chemistry.orgacs.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Indazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Yield | Reference |

| N-Tosylhydrazones | Arynes | Not specified | 3-Substituted 1H-Indazoles | Good | organic-chemistry.org |

| Hydrazonoyl Chlorides | Benzyne | CsF/18-crown-6 | N(1)-C(3) Disubstituted Indazoles | Moderate to Excellent | acs.org |

| α-Diazomethylphosphonates | Arynes | Not specified | 3-Alkyl/aryl-1H-indazoles | Efficient | organic-chemistry.orgacs.org |

Palladium catalysis provides a versatile and efficient platform for indazole synthesis, often under mild conditions. The intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones is one such powerful method, allowing for the construction of the indazole nucleus with a wide range of functional groups. semanticscholar.org This palladium-catalyzed intramolecular carbon-nitrogen bond formation is particularly effective for substrates bearing electron-donating groups like a methoxy (B1213986) group. semanticscholar.org Similarly, the palladium-catalyzed cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones can produce 1-aryl-1H-indazoles in good to high yields, with ligands like rac-BINAP and DPEphos showing high efficacy. acs.org Other palladium-catalyzed methods include Suzuki-Miyaura cross-coupling to build functionalized indazoles nih.gov and oxidative C-H alkenylation to introduce substituents at the C3 and C7 positions. nih.gov

Table 2: Ligand Effects in Palladium-Catalyzed Synthesis of 1-Aryl-1H-Indazoles

| Ligand | Base | Yield | Notes | Reference |

| rac-BINAP | Cs₂CO₃ or K₃PO₄ | Good to High | Highly effective chelating phosphine. | acs.org |

| DPEphos | Cs₂CO₃ or K₃PO₄ | Good to High | Similar activity to BINAP, more cost-effective. | acs.org |

| dppf | Cs₂CO₃ or K₃PO₄ | Good to High | Marginally inferior to BINAP complex. | acs.org |

| xantphos | Cs₂CO₃ or K₃PO₄ | Lower (69% after 12h) | Catalyst shows much lower activity initially. | acs.org |

| PtBu₃ | Cs₂CO₃ or K₃PO₄ | Failed | Failed to give the desired product despite high conversion. | acs.org |

Copper-catalyzed reactions represent a classical yet continually evolving approach to indazole synthesis. The Ullmann-type intramolecular cyclization is a prominent example, often used in process development for active pharmaceutical ingredients. researchgate.netacs.orgthieme-connect.com This reaction can be performed on hydrazones derived from 2-haloaryl carbonyl compounds to form the indazole ring. researchgate.netacs.org For instance, a one-pot, two-step microwave procedure has been developed where 2-halobenzaldehydes react with phenylhydrazines to form arylhydrazones, which are then cyclized via CuI/diamine-catalyzed N-arylation to give 1-aryl-1H-indazoles in excellent yields. researchgate.net Copper catalysis is also effective for the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles from ortho-halogenated carbonyl compounds and various hydrazines, using as little as 0.2 mol% of CuO. nih.gov Furthermore, copper plays a key role in one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to construct 2H-indazoles, facilitating both C-N and N-N bond formations. acs.orgorganic-chemistry.org

Targeted Synthesis of Indazol-3-ol Scaffolds

The indazol-3-ol, or indazolone, scaffold is a key feature of the target compound. The synthesis of this specific heterocyclic system can be achieved through several tailored methods. One approach involves the Friedel-Crafts cyclization using blocked (masked) N-isocyanate precursors. organic-chemistry.org Another strategy relies on the base-mediated in situ conversion of o-nitrobenzyl alcohol to an o-nitrosobenzaldehyde intermediate, which then cyclizes to form 1,2-dihydro-3H-indazol-3-ones. organic-chemistry.org

A particularly relevant method for synthesizing substituted indazol-3-ones involves the intramolecular C-N bond formation of 2-chloro-benzoic acid-N'-aryl and alkyl-hydrazides. rsc.org This transformation can be achieved using a catalytic amount of cuprous(I) iodide with L-proline as a ligand under mild conditions, affording the products in moderate to excellent yields. rsc.org

Based on this precedent, a plausible synthetic route to the target molecule, 4-Chloro-6-methoxy-1H-indazol-3-ol , can be proposed. The synthesis would begin with a suitably substituted precursor, such as 2,4-dichloro-6-methoxybenzoic acid. This starting material could be converted to its corresponding acid chloride and subsequently reacted with hydrazine (B178648) to form 2,4-dichloro-6-methoxybenzohydrazide. An intramolecular copper-catalyzed Ullmann-type cyclization of this hydrazide intermediate would then yield the desired this compound. This proposed pathway leverages established copper-catalyzed methodologies for the formation of the indazol-3-ol core.

Strategies for Hydroxyl Group Introduction at the C3 Position

The introduction of a hydroxyl group at the C3 position of the indazole ring is a critical step in forming indazol-3-ols, also known as indazolones. organic-chemistry.org These compounds exist in tautomeric equilibrium with their keto form. One common strategy involves the cyclization of ortho-substituted phenylhydrazines. For instance, the synthesis of N-aryl indazol-3-ols can be achieved from isatoic anhydride (B1165640) and the corresponding hydrazine, which proceeds through an intermediate that cyclizes to form the indazol-3-ol core. nih.gov

Another approach involves the transformation of other functional groups at the C3 position. While less direct for synthesis, understanding these transformations is key. For example, 3-aminoindazoles, synthesized from 2-halobenzonitriles, can be valuable precursors for various C3-substituted indazoles. epa.govorganic-chemistry.org Furthermore, rhodium-catalyzed C-H activation has been employed to couple N-aryl indazol-3-ols with maleimides, demonstrating the reactivity of the C-H bond adjacent to the hydroxyl group, which underscores the stability and accessibility of the indazol-3-ol scaffold for further functionalization. nih.gov A synthetic route to 7-(Trifluoromethyl)-1H-indazol-3-ol has been documented, showcasing the formation of the C3-ol moiety on a fluorinated indazole ring. scholaris.ca

Regioselective Synthesis of 1H-Indazol-3-ols

Regioselectivity is paramount in the synthesis of substituted indazoles to ensure the correct placement of functional groups and to avoid the formation of undesired isomers. nih.govd-nb.info The synthesis of 1H-indazoles is often favored as it is the more thermodynamically stable tautomer compared to 2H-indazole. nih.govcaribjscitech.com

Several methods have been developed to achieve regioselective synthesis. One-pot condensation and nucleophilic aromatic substitution (SNAr) protocols using precursors like 2-fluorobenzaldehydes with hydrazines can yield 1H-indazoles. researchgate.net The choice of reactants and conditions dictates the final regiochemistry. For example, the synthesis of 1-alkyl-1H-indazoles can be accomplished regioselectively from 2-halobenzonitriles and N-alkylhydrazines. epa.gov Similarly, copper-catalyzed amination followed by intramolecular dehydration of ortho-halogenated ketones with hydrazines provides a direct route to 1-substituted 1H-indazoles. researchgate.net

The table below summarizes different approaches to achieve regioselectivity in the synthesis of 1H-indazoles.

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| o-Haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | 1H-Indazoles | nih.gov |

| 2-Halobenzonitriles, N-Alkylhydrazines | Two-step sequence | 1-Alkyl-1H-indazoles | epa.gov |

| o-Halogenated alkanoylphenones, Hydrazines | CuO | 1-Alkyl/Aryl-1H-indazoles | researchgate.net |

| Arylhydrazones | Deprotonation, SNAr | 1-Aryl-1H-indazoles | nih.gov |

Strategic Introduction of Halogen and Methoxy Substituents at C4 and C6

The synthesis of this compound requires the specific placement of a chlorine atom at the C4 position and a methoxy group at the C6 position. This can be achieved by starting with a pre-substituted benzene (B151609) ring or by sequential functionalization of the indazole core.

Halogenation Techniques at Specific Indazole Positions

Directing a halogen to a specific position on the indazole's benzene ring is a significant synthetic challenge. Electrophilic substitution reactions on the indazole ring, such as halogenation, are common. chemicalbook.com The regioselectivity of these reactions is influenced by the existing substituents and the reaction conditions.

For chlorination, reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS) can be used. chemicalbook.comrsc.org An improved preparation of 4-chloro-1H-indazole has been reported starting from 3-chloro-2-methylaniline, highlighting a pathway to introduce chlorine at the desired C4 position. researchgate.net Research on the regioselective C7 bromination of 4-substituted indazoles using N-bromosuccinimide (NBS) demonstrates that halogenation can be directed to specific positions on the carbocyclic ring, influenced by the electronic nature of the substituent at C4. nih.gov While this study focuses on C7, it provides valuable insight into the factors controlling regioselectivity in the halogenation of the indazole benzene ring.

The following table outlines various halogenating agents and their applications in indazole synthesis.

| Halogenating Agent | Position(s) Halogenated | Substrate/Conditions | Reference |

| N-Bromosuccinimide (NBS) | C3 | 2H-Indazoles | rsc.org |

| N-Chlorosuccinimide (NCS) | C3 | 2H-Indazoles in H₂O or EtOH | rsc.org |

| Sodium Hypochlorite | C3 | 1H-Indazole | chemicalbook.com |

| N-Bromosuccinimide (NBS) | C7 (regioselective) | 4-Substituted-1H-indazoles | nih.gov |

Methoxylation Strategies on the Indazole Ring

Introducing a methoxy group onto the indazole ring often involves starting with a methoxy-substituted precursor. For example, a methoxy-substituted aniline (B41778) or benzaldehyde (B42025) can be used as a building block for the indazole ring system. This pre-functionalization strategy ensures the methoxy group is in the correct position from the outset.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed on a halo-indazole. A fluorine or chlorine atom on the benzene ring can be displaced by a methoxide (B1231860) source, such as sodium methoxide. The success of this reaction depends on the activation of the ring by other electron-withdrawing groups. The synthesis of methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate has been reported, which likely involved a precursor already containing the C6-methoxy group before the final cyclization or functionalization steps. nih.gov

Multi-step Synthetic Protocols for this compound

A plausible multi-step synthesis for this compound would likely commence with a commercially available, appropriately substituted benzene derivative, such as 2-amino-3-chloro-5-methoxybenzoic acid or a related compound.

A potential synthetic route could be:

Diazotization and Reduction: The starting 2-amino-3-chloro-5-methoxybenzoic acid would undergo diazotization followed by a reduction step to form a hydrazine intermediate.

Intramolecular Cyclization: This hydrazine intermediate would then be induced to cyclize. Heating or treatment with acid could facilitate the ring closure to form the this compound core. This approach builds the desired heterocyclic system with all substituents already in place, ensuring complete regiochemical control.

An alternative strategy might start with a pre-formed indazole and introduce the substituents sequentially. However, controlling the regioselectivity of electrophilic aromatic substitution (e.g., chlorination) on a methoxy-indazol-3-ol could be challenging, potentially leading to mixtures of isomers. Therefore, building the ring from a fully substituted precursor is often the more reliable method.

Purification and Isolation Techniques for Substituted Indazol-3-ols

The final step in any synthetic sequence is the purification and isolation of the target compound in high purity. For substituted indazol-3-ols, standard laboratory techniques are employed.

Recrystallization: This is a common and effective method for purifying solid crystalline compounds. The choice of solvent or solvent system is crucial. A patent for purifying substituted indazole isomers describes the use of mixed solvent systems such as acetone/water, tetrahydrofuran/water, and acetonitrile/water. google.com The crude product is dissolved in a hot solvent mixture and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution. For instance, the purification of 4-chloro-1H-indazole has been achieved by recrystallization from a petroleum ether-ethyl acetate (B1210297) mixture. researchgate.net

Flash Chromatography: This technique is widely used for the separation of compounds from complex mixtures. It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (solvent system). The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases. The synthesis of 7-(Trifluoromethyl)-1H-indazol-3-ol utilized flash chromatography with a hexanes:ethyl acetate solvent system for purification. scholaris.ca

The selection of the purification method depends on the physical properties of the compound (solid or oil), its polarity, and the nature of the impurities present.

Structural Elucidation Methodologies in Synthetic Characterization

The characterization of newly synthesized compounds like this compound and its analogues relies on a suite of spectroscopic and analytical techniques to confirm their molecular structure. These methods are crucial for verifying the identity and purity of the target compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for determining the structure of indazole derivatives. nih.gov

¹H NMR: Provides information about the chemical environment of hydrogen atoms. For indazole systems, characteristic signals can be observed for the aromatic protons and any substituents. For example, in a related compound, 1-butyl-1H-indazole-3-carboxamide, the proton signals appear at specific chemical shifts (δ) with defined coupling constants (J). nih.gov

¹³C NMR: Reveals the types of carbon atoms present in the molecule. The chemical shifts of the carbon atoms in the indazole ring and its substituents provide further structural confirmation. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which helps in confirming the elemental composition. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. For instance, the stretching frequency of a C=O bond in an indazole-3-carboxamide derivative appears around 1664 cm⁻¹. nih.gov

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. nih.gov This technique was used to determine the crystal structure of N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, a related indazole derivative. nih.gov

Chromatographic Techniques: Techniques like thin-layer chromatography (TLC) and column chromatography are essential for monitoring reaction progress and purifying the synthesized compounds. nih.gov High-performance liquid chromatography (HPLC) is often used to assess the final purity of the target compounds. nih.gov

Elemental Analysis: This method determines the percentage composition of elements (C, H, N, etc.) in a compound, providing further evidence for the proposed molecular formula. derpharmachemica.com

Table 1: Spectroscopic Data for a Representative Indazole Derivative

| Technique | Key Observations | Reference |

| ¹H NMR | Characteristic peaks for aromatic and substituent protons. | nih.gov |

| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. | nih.gov |

| Mass Spec | Molecular ion peak confirming the molecular weight. | nih.gov |

| IR Spec | Absorption bands indicating specific functional groups. | nih.gov |

Investigation of Pharmacological and Biological Activities of 4 Chloro 6 Methoxy 1h Indazol 3 Ol

Broad Spectrum Biological Activities of Indazole Derivatives

Indazole derivatives are recognized for their diverse pharmacological effects, which include anti-inflammatory, anticancer, antimicrobial, antiviral, antiparasitic, and cardiovascular-modulating properties. nih.govbenthamdirect.com This broad spectrum of activity underscores the versatility of the indazole scaffold in the design of new therapeutic agents. nih.govnih.gov

Anti-inflammatory Potential

Indazole derivatives have demonstrated significant anti-inflammatory properties. researchgate.netresearchgate.net Studies have shown that these compounds can inhibit key mediators of inflammation. For instance, certain indazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. mdpi.comnih.gov The anti-inflammatory effect is also attributed to the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as free radical scavenging activity. nih.gov

A study on carrageenan-induced paw edema in rats, a model for acute inflammation, revealed that indazole and its derivatives significantly reduced swelling in a dose- and time-dependent manner. nih.gov For example, 5-aminoindazole (B92378) showed a maximal inhibition of 83.09% at a dose of 100mg/kg. nih.gov Furthermore, some 4,5-dihydro-2H-indazole derivatives have shown potent anti-inflammatory activity with a favorable gastrointestinal safety profile. nih.gov The mechanism of action for some of these derivatives involves the inhibition of COX-2, with some compounds exhibiting a high degree of selectivity for this enzyme. mdpi.comnih.gov

| Compound | Assay | Results | Reference |

|---|---|---|---|

| Indazole Derivatives | Carrageenan-induced rat paw edema | Dose- and time-dependent inhibition of edema. | nih.gov |

| 5-Aminoindazole | Carrageenan-induced rat paw edema | Maximum inhibition of 83.09% at 100 mg/kg. | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives (18, 21, 23, 26) | In vitro human cyclooxygenase-2 (COX-2) inhibition | Displayed inhibitory activity against COX-2. | mdpi.com |

| 4,5-dihydro-2H-indazole derivatives (10, 13, 15, 16, 18, 22) | Formalin-induced paw edema and turpentine (B1165885) oil-induced granuloma pouch | Distinctive anti-inflammatory profiles with rapid onset of action. | nih.gov |

Anticancer and Antitumor Activities

The indazole scaffold is a key component in several FDA-approved anticancer drugs, highlighting its importance in oncology. rsc.orgresearchgate.net Indazole derivatives exhibit anticancer activity through various mechanisms, including the inhibition of kinases, which are crucial for cancer cell signaling and proliferation. nih.gov Several indazole-based drugs, such as Axitinib, Pazopanib, and Entrectinib, are multi-kinase inhibitors used in the treatment of different types of cancer. researchgate.netnih.gov

Research has identified numerous indazole derivatives with potent in vitro and in vivo antitumor effects. For example, compound 2f, an indazole derivative, demonstrated significant growth inhibitory activity against several cancer cell lines and suppressed tumor growth in a 4T1 breast cancer model. rsc.orgnih.gov Its mechanism involves inducing apoptosis by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.orgnih.gov Other derivatives have shown potent inhibitory activity against various cancer cell lines, including lung, leukemia, prostate, and liver cancer. mdpi.com For instance, a 1H-indazole-3-amine derivative, compound 6o, was effective against the K562 chronic myeloid leukemia cell line. mdpi.com

| Compound/Derivative | Activity | Mechanism/Target | Reference |

|---|---|---|---|

| Axitinib, Pazopanib, Entrectinib | Anticancer | Multi-kinase inhibitors | researchgate.netnih.gov |

| Compound 2f | Antiproliferative, pro-apoptotic | Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2 | rsc.orgnih.gov |

| Compound 6o (1H-indazole-3-amine derivative) | Inhibitory effect against K562 cell line | Inhibition of Bcl2 family members and p53/MDM2 pathway | mdpi.com |

| Lonidamine | Anticancer | Inhibition of mitochondrial-associated hexokinase II | researchgate.net |

| Indazole derivatives 6f, 6i, 6j, 6s, 6n | Antiproliferative against 4 human cancer cell lines | Inhibition of EGFR, CDK2, and c-Met | nih.gov |

Antimicrobial and Antifungal Properties

Indazole derivatives have emerged as a promising class of antimicrobial and antifungal agents. nih.govresearchgate.net Their structural diversity allows for the development of compounds with activity against a range of pathogens, including bacteria and fungi. nih.gov

In terms of antibacterial activity, certain N-methyl-3-aryl indazoles have shown effectiveness against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov Some 4-bromo-1H-indazole derivatives have been identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov In the realm of antifungal properties, indazole derivatives have demonstrated activity against fungal strains like Candida albicans. nih.gov For example, two 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com Furthermore, some novel aromatic carboxylic acid amides containing a 1H-indazole moiety have displayed moderate to good activity against various phytopathogenic fungi. nih.gov

| Compound/Derivative | Activity | Target Organism(s) | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Antibacterial | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | nih.gov |

| 4-bromo-1H-indazole derivatives | Antibacterial | Inhibits FtsZ protein | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives (18 and 23) | Antifungal | Candida albicans, Candida glabrata | mdpi.com |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide (150) | Antifungal | Pythium aphanidermatum, Rhizoctonia solani | nih.gov |

Antiviral and Anti-HIV Activities

The indazole scaffold is also being explored for its antiviral potential, particularly against the human immunodeficiency virus (HIV). nih.govbenthamdirect.com The development of new anti-HIV agents is crucial due to the emergence of drug-resistant viral strains. doi.org

Research into indazole derivatives has shown promise in this area. For instance, some indazole-2-pyrone hybrids have been investigated for their potential against HIV-1. doi.org Molecular docking studies have suggested that these compounds may have a high affinity for viral targets. doi.org While specific data on 4-Chloro-6-methoxy-1H-indazol-3-ol is limited in this context, the broader class of indazole derivatives represents a valuable template for the design of novel antiviral and anti-HIV therapies. nih.govbenthamdirect.com

Antiparasitic Activities (e.g., Antileishmanial)

Indazole derivatives have demonstrated significant potential as antiparasitic agents, with notable activity against various parasites, including Leishmania species. doi.orgnih.gov Leishmaniasis is a parasitic disease with limited treatment options, making the discovery of new therapeutic agents a priority.

Studies have shown that certain 3-chloro-6-nitro-1H-indazole derivatives are potent inhibitors of Leishmania growth. nih.gov For example, one such derivative, compound 13, was identified as a promising inhibitor of Leishmania major. nih.gov The proposed mechanism of action for some of these compounds is the inhibition of trypanothione (B104310) reductase (TryR), an essential enzyme for the survival of the parasite. nih.gov Additionally, other indazole derivatives have shown activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases being more potent than the standard drug metronidazole. mdpi.com The development of N2-substituted benz[f]indazole-4,9-quinones has also been explored for the treatment of parasitic infections caused by Trypanosoma spp., Leishmania spp., and Plasmodium spp. google.com

Cardiovascular System Modulation

Indazole derivatives have shown a range of effects on the cardiovascular system, suggesting their potential in treating cardiovascular diseases. nih.govnih.gov While few indazole-based drugs are currently approved for cardiovascular conditions, research has identified several promising candidates. nih.gov

One notable example is YC-1, an indazole derivative that acts as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system. nih.gov This action can lead to vasodilation and has therapeutic potential in circulatory disorders. nih.gov Another derivative, 7-nitroindazole, has been shown to have an anti-hypertrophic effect on the heart and to reduce the wall thickness of major arteries. nih.gov Furthermore, ARRY-371797, a p38α kinase inhibitor with an indazole core, is currently in clinical trials for LMNA-related dilated cardiomyopathy. nih.gov These findings highlight the potential of indazole derivatives in the development of novel treatments for a variety of cardiovascular pathologies. nih.govnih.gov

Central Nervous System Activities

Indazole derivatives have been shown to possess a range of activities within the central nervous system (CNS). These activities are often attributed to their ability to interact with various enzymes and receptors involved in neuronal signaling.

Substituted indazoles have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological processes. For instance, 7-methoxyindazole has been studied as a novel inhibitor of nNOS nih.gov. The introduction of a halogen, such as bromine, at the C4 position of the indazole ring has also been shown to result in potent nNOS inhibition and antinociceptive effects in vivo nih.gov. This suggests that the chloro-substitution at the 4-position of this compound could contribute to similar nNOS inhibitory activity.

Furthermore, certain indazole derivatives have demonstrated anticonvulsant properties. Indazole-substituted 1,3,4-thiadiazoles have been synthesized and shown to be effective in the maximal electroshock (MES) seizure model in rats, indicating a potential for CNS depressant activity researchgate.net. The diverse neurological activities of indazoles are also highlighted by their ability to inhibit enzymes like monoamine oxidase (MAO) and glycogen (B147801) synthase kinase 3 (GSK3), which are implicated in neurological disorders researchgate.net.

While direct studies on this compound are lacking, the known CNS effects of similarly substituted indazoles suggest that this compound could exhibit activities such as nNOS inhibition and potential anticonvulsant effects.

Specific Biological Activities Associated with Chloro- and Methoxy-Substituted Indazol-3-ols

The presence of chloro and methoxy (B1213986) substituents on the indazole ring is known to confer specific biological activities, particularly in the realm of enzyme inhibition and receptor interaction.

Research has demonstrated that indazole derivatives bearing chloro and methoxy groups can act as potent enzyme inhibitors. For example, a compound featuring a 2-chloro-5-methoxyphenyl sulfonyl group attached to a 5-nitro-1H-indazole core has been investigated for its potential to inhibit Mitogen-Activated Protein Kinase 1 (MAPK1) mdpi.com. Molecular docking studies of this compound indicated a strong binding affinity to MAPK1, suggesting its potential as an anti-cancer agent mdpi.com.

In a different context, a series of benzisoxazole derivatives, including a compound with a 5-chloro-6-methoxy substitution pattern, were synthesized and evaluated as α-glucosidase inhibitors. The 5-Chloro-6-methoxy-3-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole showed promising inhibitory activity against α-glucosidase nih.gov. Although the core heterocyclic system is different, this finding highlights the potential contribution of the chloro and methoxy substituents to enzyme inhibition.

The table below summarizes the enzyme inhibitory activities of some chloro- and methoxy-substituted heterocyclic compounds.

| Compound/Derivative Class | Target Enzyme | Observed Activity | Reference |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | MAPK1 | Good binding affinity in docking studies | mdpi.com |

| 5-Chloro-6-methoxy-3-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole | α-glucosidase | Promising inhibitory activity | nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRWT/EGFRT790M | Potent inhibitory activity | nih.gov |

The interaction of substituted indazoles with various receptors is a key aspect of their pharmacological profile. While specific receptor binding data for this compound is not available, studies on related compounds provide some insights. For instance, 5-functionalized indazoles have been reported as agonists for the glucocorticoid receptor, demonstrating nanomolar affinity nih.gov. This indicates that the indazole scaffold can be effectively targeted to nuclear receptors. The nature of the substituents at various positions on the indazole ring plays a crucial role in determining the binding affinity and selectivity for specific receptors.

Substituted indazoles have been shown to modulate key cellular signaling pathways, particularly those involved in cancer progression. A series of 3-amino-1H-indazole derivatives were found to target the PI3K/AKT/mTOR signaling pathway, a critical pathway for tumor cell growth, proliferation, and survival nih.gov. One of the compounds, W24, exhibited broad-spectrum antiproliferative activity against several cancer cell lines and was found to induce G2/M cell cycle arrest and apoptosis nih.gov. This modulation of the PI3K/AKT/mTOR pathway highlights the potential of the indazole scaffold in developing targeted cancer therapies.

Another study on 1,3-dimethyl-6-amino-1H-indazole derivatives demonstrated their ability to suppress the expression of Indoleamine 2,3-dioxygenase (IDO1) and selectively activate the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma cells nih.gov. These findings underscore the capacity of substituted indazoles to interfere with crucial cellular pathways.

Mechanistic Insights into the Biological Action of this compound

Understanding the mechanism of action of a compound involves identifying its direct molecular targets. While the specific molecular targets of this compound have not been elucidated, the activities of related compounds point towards several potential targets.

Based on the activities of other substituted indazoles, several molecular targets can be postulated for this compound.

Kinases: As discussed, various kinases are prominent targets for indazole derivatives. The PI3K/AKT/mTOR pathway and its associated kinases are potential targets, as demonstrated by the activity of 3-amino-1H-indazole derivatives nih.gov. Similarly, MAPK1 and EGFR are also plausible targets given the inhibitory activity of other chloro- and methoxy-substituted heterocyclic compounds mdpi.comnih.gov.

Neuronal Nitric Oxide Synthase (nNOS): The known inhibitory activity of methoxy- and halo-substituted indazoles on nNOS suggests that this enzyme could be a molecular target contributing to potential CNS effects nih.govnih.gov.

Glucocorticoid Receptor: The ability of 5-functionalized indazoles to act as agonists for the glucocorticoid receptor suggests that nuclear receptors could also be a class of molecular targets for substituted indazoles nih.gov.

The table below lists some of the identified molecular targets for various substituted indazole derivatives.

| Derivative Class | Molecular Target | Biological Effect | Reference |

| 7-Methoxyindazole | Neuronal Nitric Oxide Synthase (nNOS) | Inhibition of enzyme activity | nih.gov |

| 4-Halo-1H-indazoles | Neuronal Nitric Oxide Synthase (nNOS) | Inhibition of enzyme activity, antinociception | nih.gov |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | Mitogen-Activated Protein Kinase 1 (MAPK1) | Potential anti-cancer activity | mdpi.com |

| 3-Amino-1H-indazole derivatives | PI3K/AKT/mTOR pathway | Anti-proliferative, induction of apoptosis | nih.gov |

| 5-Functionalized indazoles | Glucocorticoid Receptor | Agonist activity | nih.gov |

| 1,3-dimethyl-6-amino indazole derivatives | Indoleamine 2,3-dioxygenase (IDO1), ERK (MAPK pathway) | Inhibition of IDO1, activation of ERK | nih.gov |

Signal Transduction Pathway Analysis

There is currently no available research in the public domain that details the analysis of signal transduction pathways affected by this compound. Investigations into how this compound might interact with or modulate specific signaling cascades within cells have not been reported in the reviewed scientific literature. Therefore, a discussion on its mechanism of action concerning signal transduction cannot be provided at this time.

Assessment of Cytotoxicity and Selectivity in Cellular Models

Similarly, there is a lack of published studies on the cytotoxicity and selectivity of this compound in cellular models. Data from assays that would determine the compound's potential to induce cell death (cytotoxicity) and its differential effects on cancerous versus non-cancerous cell lines (selectivity) are not available. Consequently, no data tables or detailed research findings on these specific pharmacological aspects can be presented.

While the broader class of indazole derivatives has been a subject of medicinal chemistry research, with various analogues showing a range of biological activities, these findings are not directly applicable to this compound. Adhering to strict scientific accuracy, this report is limited to the specific compound requested.

Computational and Theoretical Studies on 4 Chloro 6 Methoxy 1h Indazol 3 Ol

In Silico Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a ligand to the active site of a target protein.

Ligand-Protein Interaction Analysis

Studies on various indazole derivatives reveal a common pattern of interactions with protein targets, often involving a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking or π-cation interactions. For instance, research on arylsulphonyl indazole derivatives as potential ligands for VEGFR2 kinase has shown significant interactions with key amino acids in the binding pocket, such as Ala866, Lys868, Glu885, Thr916, Glu917, and Phe918. researchgate.net The indazole core is a versatile scaffold that can be functionalized to enhance these interactions. The chloro and methoxy (B1213986) substituents on the 4-Chloro-6-methoxy-1H-indazol-3-ol molecule are expected to play a significant role in modulating its binding profile. The chlorine atom, being electron-withdrawing, can participate in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor.

In a study on novel 3-carboxamide indazole derivatives targeting a renal cancer-associated protein (PDB: 6FEW), molecular docking analyses highlighted the importance of the indazole moiety in forming effective interactions within the protein's binding site. nih.gov Similarly, research on 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents showed stable binding with the Leishmania trypanothione (B104310) reductase enzyme, characterized by a network of hydrophobic and hydrophilic interactions. nih.gov These findings suggest that the indazole core of this compound would likely anchor the molecule within a protein's active site, with the substituents at the 4 and 6 positions providing additional stabilizing interactions.

Prediction of Binding Affinity and Pose

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a critical parameter in evaluating the potential of a ligand. Lower binding energies typically indicate a more stable ligand-protein complex. For a series of newly designed indazole scaffolds targeting the VEGFR-2 enzyme, docking scores were found to be significant, with some compounds showing better binding affinity than the native ligand, axitinib. nih.gov

While specific binding affinity values for this compound are not available, we can infer its potential from analogous compounds. For example, in a study of 3-carboxamide indazole derivatives, the compounds with the highest binding energies against a renal cancer-related protein were identified, demonstrating the utility of the indazole scaffold in achieving high-affinity binding. nih.gov The predicted binding pose of these derivatives often reveals the indazole ring system fitting snugly into a hydrophobic pocket, with polar groups forming hydrogen bonds with key residues at the periphery.

Table 1: Predicted Binding Affinities of Analogous Indazole Derivatives

| Indazole Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Indazole-based scaffolds | VEGFR-2 (PDB: 4AGD) | Ranged from -7.0 to -9.5 | nih.gov |

| Indazole-based scaffolds | VEGFR-2 (PDB: 4AG8) | Ranged from -8.5 to -10.2 | nih.gov |

| 3-Carboxamide indazoles | Renal cancer protein (PDB: 6FEW) | Ranged from -8.0 to -9.8 | nih.gov |

| 3-Chloro-6-nitro-1H-indazole derivative (Compound 13) | Trypanothione Reductase (TryR) | -40.02 (MM/GBSA) | nih.gov |

Note: The data presented in this table is for analogous compounds and not for this compound itself. The binding affinities are indicative of the potential of the indazole scaffold.

Identification of Key Residues for Interaction

The identification of key amino acid residues that form crucial interactions with a ligand is a primary outcome of molecular docking studies. For indazole derivatives targeting VEGFR2, residues like Cys919 have been identified as forming important hydrogen bonds. researchgate.net In the case of 3-carboxamide indazoles docked against a renal cancer protein, specific hydrogen bonding and hydrophobic interactions with residues within the binding pocket were detailed. nih.gov

For this compound, it is anticipated that the N-H and O-H groups of the indazol-3-ol core would act as hydrogen bond donors, while the nitrogen atoms of the indazole ring and the oxygen of the methoxy group could serve as hydrogen bond acceptors. The chlorinated benzene (B151609) ring would likely engage in hydrophobic and potentially halogen bonding interactions. The specific residues involved would, of course, depend on the topology and chemical nature of the target protein's active site.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, assessing its stability and conformational changes over time.

Assessment of Ligand-Receptor Complex Stability

MD simulations on complexes of indazole derivatives with their protein targets have generally shown good stability. For instance, a study on a 3-chloro-6-nitro-1H-indazole derivative complexed with trypanothione reductase revealed that the complex remained in good equilibrium, with a root-mean-square deviation (RMSD) of approximately 1–3 Å over the simulation period. nih.gov This level of stability is indicative of a well-docked ligand that maintains its key interactions within the binding pocket.

Similarly, MD simulations performed on N-(6-Indazolyl) benzenesulfonamide (B165840) derivatives as potential anticancer agents demonstrated consistent and robust binding of the most potent compounds within the binding sites of their target proteins. worldscientific.com These findings suggest that a complex between this compound and a suitable protein target would likely exhibit comparable stability, with the ligand remaining securely bound in the active site.

Quantum Chemical Calculations (e.g., DFT, GIAO)

Quantum chemical calculations have become indispensable tools in modern chemistry for predicting the properties and reactivity of novel molecules. For this compound, methods like Density Functional Theory (DFT) and Gauge-Independent Atomic Orbital (GIAO) can provide profound insights into its behavior at the molecular level.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical properties. DFT calculations are a powerful method to investigate this, providing information on molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical and electronic properties.

A hypothetical representation of the kind of data a DFT analysis could provide is shown in the table below.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | Value | The lowest energy orbital available to accept an electron. |

| HOMO | Value | The highest energy orbital containing electrons. |

| HOMO-LUMO Gap | Value | Indicates the molecule's excitability and chemical stability. |

Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.

Reactivity Predictions and Mechanistic Elucidation

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. By mapping the molecular electrostatic potential (MEP), it is possible to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. This information is vital for predicting how the molecule will interact with other reagents.

Furthermore, computational studies can model the transition states of potential reactions, providing insights into the activation energies and the most likely reaction pathways. For example, in a study on the reaction of NH-indazoles with formaldehyde, theoretical calculations at the B3LYP/6-311++G(d,p) level were used to understand the formation mechanism of N1-CH2OH derivatives. acs.orgnih.gov A similar approach for this compound could predict its behavior in various synthetic transformations.

Spectroscopic Property Simulations for Structural Confirmation

Computational methods are frequently used to simulate spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound. The GIAO method, often used in conjunction with DFT, is particularly effective for calculating NMR chemical shifts.

In a study concerning nitro-derivatives of 1H-indazole, GIAO/DFT calculations were crucial for the assignment of NMR spectra, especially for unstable or minor isomers that could not be fully characterized by experimental means alone. acs.org For this compound, simulating its 1H, 13C, and 15N NMR spectra would provide a theoretical benchmark to aid in the unequivocal confirmation of its structure and the assignment of its spectral peaks.

Pharmacophore Modeling and Virtual Screening Applications

The indazole scaffold is recognized as a valuable pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govnih.gov Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.

While specific pharmacophore models based on this compound have not been detailed in the available literature, its structural features—a hydrogen bond donor (OH group), a hydrogen bond acceptor (N atoms), and an aromatic ring system with specific substitutions—make it a candidate for such studies. A pharmacophore model derived from this compound could be used in virtual screening campaigns to search large chemical databases for other molecules with similar features, potentially identifying new compounds with similar biological activities.

Virtual screening is a computational method that has gained prominence in drug discovery for its ability to identify promising hit compounds from vast libraries of molecules. researchgate.net The application of virtual screening using a pharmacophore model of this compound could accelerate the discovery of new therapeutic agents.

In Silico ADMET Prediction and Drug-Likeness Assessment

In the process of drug discovery and development, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction models have become an integral part of this process, allowing for the early identification of candidates with favorable pharmacokinetic and safety profiles. researchgate.net

For this compound, various computational tools could be employed to predict its ADMET properties. These predictions are based on the molecule's structural features and physicochemical properties.

Drug-likeness is another important concept evaluated through computational models. It assesses whether a compound contains functional groups and has physical properties consistent with the majority of known drugs. Rules such as Lipinski's Rule of Five are commonly used for this purpose.

A hypothetical in silico assessment for this compound might yield the following data:

| Property | Predicted Value | Assessment |

| Molecular Weight | Value | Adherence to drug-likeness rules. |

| LogP | Value | Prediction of lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | Value | Adherence to drug-likeness rules. |

| Hydrogen Bond Acceptors | Value | Adherence to drug-likeness rules. |

| Polar Surface Area | Value | Prediction of transport properties. |

| Aqueous Solubility | Value | Indication of bioavailability. |

Note: The values in this table are placeholders and would be generated by specific in silico prediction software.

Such an analysis would provide a preliminary evaluation of the potential of this compound as a drug candidate, guiding further experimental studies.

Preclinical Research and Therapeutic Potential of 4 Chloro 6 Methoxy 1h Indazol 3 Ol

In Vitro Biological Screening and Dose-Response Profiling

The initial step in evaluating the therapeutic potential of a novel compound like 4-Chloro-6-methoxy-1H-indazol-3-ol typically involves broad in vitro biological screening. This process assesses the compound's activity against a wide array of biological targets, such as enzymes and receptors, to identify potential areas of therapeutic interest. For indazole derivatives, a primary focus has been on their anti-cancer properties. rsc.orgresearchgate.net

Researchers often screen these compounds against a panel of cancer cell lines to determine their anti-proliferative activity. For instance, a study on a series of novel indazole derivatives demonstrated potent growth inhibitory activity against several cancer cell lines, with some compounds showing IC₅₀ values in the sub-micromolar range. rsc.orgresearchgate.netresearchgate.net The IC₅₀ value, or half-maximal inhibitory concentration, is a key parameter derived from dose-response profiling, which measures the concentration of a compound required to inhibit a biological process by 50%.

The following interactive table provides examples of in vitro anti-proliferative activity for various indazole derivatives against different cancer cell lines, illustrating the type of data generated in such screenings.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| 2f | 4T1 (Breast Cancer) | 0.23 |

| 2f | A549 (Lung Cancer) | 1.15 |

| 6i | HUVEC (Endothelial) | 1.37 |

| 6e | CCRF-CEM (Leukemia) | 0.901 |

| 6e | MOLT-4 (Leukemia) | 0.525 |

| 6e | CAKI-1 (Kidney Cancer) | 0.992 |

| 6f | (Various) | 1.55-7.4 |

This table is illustrative and based on findings for various indazole derivatives, not this compound specifically. rsc.orgresearchgate.netrsc.org

Dose-response curves are generated by exposing the target cells or enzymes to increasing concentrations of the compound and measuring the biological response. This allows for the determination of key parameters like IC₅₀, providing a quantitative measure of the compound's potency.

Beyond cancer, indazole derivatives have been investigated for other therapeutic applications, such as their potential as antileishmanial agents. In one study, derivatives of 3-chloro-6-nitro-1H-indazole were tested against different Leishmania species, with some compounds showing promising inhibitory activity. researchgate.netnih.govresearchgate.net

Advanced Cell-Based Assays for Specific Therapeutic Areas

Once initial screening identifies a potential therapeutic area, more sophisticated cell-based assays are employed to elucidate the compound's mechanism of action. Given that many indazole derivatives exhibit anti-cancer activity by inhibiting protein kinases, a common approach is to use assays that measure the inhibition of specific kinase activity within a cellular context. nih.govnih.govbiotech-asia.org

For example, a compound might be evaluated in cell proliferation assays that are dependent on the activity of specific kinases like FLT3, PDGFRα, and c-KIT. nih.gov In such assays, the survival and growth of the cells are directly linked to the function of these kinases. Inhibition of cell proliferation in these specific cell lines, but not in control cells, would suggest that the compound's anti-cancer effect is mediated through the inhibition of these particular kinases. nih.gov

Other advanced cell-based assays that could be relevant for evaluating a compound like this compound include:

Apoptosis Assays: To determine if the compound induces programmed cell death in cancer cells. This can be measured by techniques such as flow cytometry to detect markers of apoptosis like Annexin V staining or by measuring the activity of caspases, which are key enzymes in the apoptotic pathway. rsc.orgresearchgate.net

Cell Cycle Analysis: To assess if the compound causes cell cycle arrest at specific checkpoints, preventing cancer cells from dividing.

Angiogenesis Assays: To investigate the compound's ability to inhibit the formation of new blood vessels, a process crucial for tumor growth. This can be studied using models like the tube formation assay with human umbilical vein endothelial cells (HUVECs). rsc.org

Cell Migration and Invasion Assays: To determine if the compound can prevent cancer cells from metastasizing. Assays like the wound-healing assay or the transwell invasion assay are commonly used for this purpose. rsc.orgresearchgate.net

The table below summarizes the types of advanced cell-based assays and the kind of information they provide, based on research on various indazole derivatives.

| Assay Type | Purpose | Example Finding for an Indazole Derivative |

| Kinase Inhibition | Identify specific kinase targets | Potent inhibition of FLT3 and PDGFRα-T674M dependent cellular growth. nih.gov |

| Apoptosis | Determine induction of programmed cell death | Upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2. rsc.orgresearchgate.net |

| Cell Migration | Assess anti-metastatic potential | Disruption of 4T1 cell migration and invasion. rsc.orgresearchgate.net |

| Angiogenesis | Evaluate anti-angiogenic effects | Suppression of VEGF and TGF-b1 secretion. rsc.org |

This table is illustrative and based on findings for various indazole derivatives, not this compound specifically.

Lead Optimization Strategies based on this compound Scaffold

Should this compound demonstrate promising activity in initial screenings, it would become a "lead compound" for further development. Lead optimization involves systematically modifying the chemical structure of the lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Based on the extensive research on other indazole scaffolds, several strategies could be employed:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogues of this compound with modifications at various positions of the indazole ring and the substituents. For example, the chloro and methoxy (B1213986) groups could be replaced with other halogens, alkyl groups, or other functional groups to investigate their impact on biological activity. These new compounds would then be tested in the same biological assays to establish a clear relationship between chemical structure and biological activity. nih.gov

Fragment-Based and Knowledge-Based Drug Design: Computational methods can be used to model the interaction of the indazole scaffold with its biological target. nih.gov By understanding the binding mode, medicinal chemists can design modifications that enhance this interaction, leading to increased potency and selectivity. For instance, if the target is a kinase, docking studies can help in designing substituents that form additional hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of the enzyme. nih.govbiotech-asia.org

The following table outlines potential modifications to the this compound scaffold and the desired outcomes of such a lead optimization campaign.

| Modification Site | Potential Change | Desired Outcome |

| Position 4 (Chloro) | Substitution with other halogens (F, Br) or small alkyl groups. | Improved potency and/or selectivity. |

| Position 6 (Methoxy) | Replacement with other alkoxy groups, amino groups, or sulfonamides. | Enhanced target binding and improved pharmacokinetic properties. |

| Position 1 (N-H) | Substitution with various alkyl or aryl groups. | Modulate solubility, cell permeability, and metabolic stability. |

| Position 3 (Hydroxyl) | Conversion to an ether or ester. | Alter pro-drug potential and pharmacokinetic profile. |

This table represents hypothetical lead optimization strategies for the this compound scaffold based on general medicinal chemistry principles and findings for other indazole derivatives.

Investigation of Potential Synergistic Effects with Existing Therapeutic Agents

Another important avenue of preclinical research is to investigate whether a new compound can enhance the efficacy of existing drugs when used in combination. This is particularly relevant in cancer therapy, where combination regimens are common.

A compound like this compound, if it demonstrates anti-cancer properties, would likely be tested in combination with standard-of-care chemotherapeutic agents or targeted therapies. The rationale behind this approach is that the two drugs may act on different pathways involved in cancer cell growth and survival, leading to a synergistic effect where the combined effect is greater than the sum of the individual effects.

For example, if this compound is found to be a kinase inhibitor, it could be combined with a DNA-damaging agent. The kinase inhibitor might prevent the cancer cells from repairing the DNA damage induced by the chemotherapeutic agent, leading to increased cell death.

In vitro studies to assess synergy often involve treating cancer cells with both drugs at various concentrations and using mathematical models, such as the Chou-Talalay method, to determine if the combination is synergistic, additive, or antagonistic. While specific data for this compound is unavailable, research has shown that some indazole derivatives can have synergistic cytotoxic effects when combined with other anti-cancer agents. researchgate.net

Future Directions and Research Gaps for 4 Chloro 6 Methoxy 1h Indazol 3 Ol

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Key areas for exploration include:

Catalytic Methods: The use of transition metal catalysts could facilitate the construction of the indazole core and the introduction of the chloro and methoxy (B1213986) substituents with high regioselectivity, potentially reducing the number of synthetic steps and the generation of waste.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to improved yields and safety profiles, particularly for reactions that are exothermic or involve unstable intermediates.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and sustainability, minimizing the need for protecting groups and reducing the environmental impact.

Comprehensive SAR Studies to Optimize Potency and Selectivity

A systematic exploration of the structure-activity relationship (SAR) is fundamental to transforming a hit compound into a lead candidate with optimized pharmacological properties. For 4-Chloro-6-methoxy-1H-indazol-3-ol, a comprehensive SAR study would involve the synthesis and biological evaluation of a library of analogues to understand the contribution of each substituent and the indazole core to its biological activity.

Future SAR studies should focus on:

Modification of the 4-Chloro Group: Investigating the effect of replacing the chlorine atom with other halogens (F, Br, I) or with small alkyl or cyano groups to probe the role of electronics and sterics at this position.

Variation of the 6-Methoxy Group: Exploring the impact of other alkoxy groups of varying chain lengths or the introduction of alternative electron-donating or-withdrawing groups to modulate potency and metabolic stability.

Derivatization of the 3-Hydroxyl Group: This group offers a prime location for modification to influence solubility and target engagement. Esterification, etherification, or replacement with an amino group could lead to significant changes in biological activity. nih.govnih.gov

Substitution on the Indazole Ring: Introducing substituents at the available positions (1, 5, and 7) of the indazole nucleus to explore additional binding interactions with the biological target.

Exploration of Underexplored Biological Activities

The indazole scaffold is known to exhibit a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov While the primary biological target of this compound may be unknown, a broad-based screening approach could unveil novel therapeutic applications.

Future research should aim to:

Screen against Diverse Target Classes: Evaluating the compound against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors, could identify unexpected activities. The known activity of other indazole derivatives as FGFR inhibitors suggests this could be a promising starting point. nih.gov

Phenotypic Screening: Utilizing cell-based assays to screen for desired phenotypic changes (e.g., inhibition of cancer cell proliferation, reduction of inflammatory markers) can uncover novel mechanisms of action without a preconceived target.

Antimicrobial and Antiparasitic Testing: Given the documented activity of some indazole derivatives against pathogens, screening this compound against a panel of bacteria, fungi, and parasites, such as Leishmania, is warranted. nih.govnih.gov

Integration of Advanced Computational Methods for Rational Design

The use of computational tools can significantly accelerate the drug discovery process by providing insights into ligand-target interactions and guiding the design of more potent and selective molecules. nih.gov For this compound, integrating advanced computational methods will be crucial for its rational development.

Key computational approaches to be employed include:

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode of this compound and its analogues within the active site, helping to rationalize SAR data and guide the design of new derivatives.

Molecular Dynamics Simulations: These simulations can provide a dynamic picture of the ligand-receptor complex, assessing its stability and revealing key interactions that contribute to binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of analogues with their biological activity, QSAR models can be developed to predict the activity of virtual compounds, prioritizing synthetic efforts.

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, allowing for the early identification and mitigation of potential liabilities.

Potential for Prodrug Design and Delivery System Optimization

Even a highly potent compound can fail in development due to poor pharmacokinetic properties, such as low solubility or rapid metabolism. Prodrug strategies and advanced drug delivery systems offer a means to overcome these challenges.

Future research in this area should explore:

Prodrug Approaches: The 3-hydroxyl group of this compound is an ideal handle for the attachment of promoieties that can enhance solubility, permeability, or targeted delivery. For example, phosphate (B84403) esters could improve aqueous solubility, while esterification with amino acids could target specific transporters.

Nanoparticle Formulation: Encapsulating the compound in nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, could improve its solubility, protect it from premature degradation, and potentially enable targeted delivery to diseased tissues.

Controlled-Release Formulations: The development of formulations that release the drug in a sustained manner could help to maintain therapeutic concentrations over an extended period, potentially improving efficacy and patient compliance.

Translational Research Opportunities and Challenges

The ultimate goal of any drug discovery program is the successful translation of a promising compound from the laboratory to clinical use. This is a long and arduous process fraught with challenges.

For this compound, the key translational research opportunities and challenges include:

Identification of a Clear Clinical Indication: A crucial first step is to identify a disease or condition for which the compound's mechanism of action is highly relevant and where there is a significant unmet medical need.

Preclinical Development: This will involve a rigorous evaluation of the compound's efficacy in relevant animal models of the chosen disease, as well as comprehensive safety and toxicology studies to establish a safe dose for first-in-human trials.

Biomarker Development: The identification of biomarkers that can predict which patients are most likely to respond to treatment or that can be used to monitor the drug's effect in early clinical trials will be critical for a successful clinical development program.

Navigating the Regulatory Landscape: A thorough understanding of the regulatory requirements for drug approval is essential, and early engagement with regulatory agencies can help to ensure that the preclinical and clinical development plans are aligned with their expectations.

Q & A

Basic: How can researchers design a synthesis protocol for 4-Chloro-6-methoxy-1H-indazol-3-ol?

Answer:

While direct synthesis protocols for this compound are not explicitly documented, analogous indazole derivatives (e.g., 6-Bromo-1H-indazol-4-amine, ) suggest a multi-step approach:

Core scaffold assembly : Use condensation reactions (e.g., Mannich reaction, ) or cyclization of hydrazine derivatives with chlorinated precursors.

Functionalization : Introduce methoxy and chloro groups via nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig couplings).

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (methanol/water systems) .

Key validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What advanced structural characterization methods resolve ambiguities in crystallographic data for this compound?

Answer:

For indazole derivatives, single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) is critical:

- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Apply anisotropic displacement parameters and resolve disorder using the WinGX-ORTEP interface ( ).

- Validation : Cross-check with Hirshfeld surface analysis and PLATON symmetry checks to resolve data contradictions (e.g., bond length outliers) .

Example crystallographic parameters (adapted from ):

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R factor | 0.056 |

| Data/parameter ratio | 21.4 |

Basic: What analytical techniques confirm the identity of this compound?

Answer:

Combine orthogonal methods:

NMR :

- ¹H NMR (DMSO-d6): Expect aromatic protons at δ 6.8–7.5 ppm and methoxy singlet at δ ~3.8 ppm.

- ¹³C NMR : Confirm carbonyl (C=O, δ ~160 ppm) and quaternary carbons.

Mass spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ and isotopic pattern matching chlorine (3:1 ratio for ³⁵Cl/³⁷Cl).

FTIR : Validate hydroxyl (3200–3600 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .

Advanced: How can researchers resolve contradictions between spectral data and computational models?

Answer:

Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-311+G(d,p)).

Dynamic effects : Account for solvent interactions (e.g., COSMO-RS model) and tautomerism (e.g., keto-enol equilibria).

Error analysis : Use statistical tools (e.g., RMSD for NMR shifts) to identify systematic biases in computational methods .

Basic: What storage conditions ensure stability of this compound?

Answer:

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation.

- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid aqueous buffers unless stabilized (pH 6–8 recommended) .

Advanced: How to design structure-activity relationship (SAR) studies for indazole derivatives?

Answer:

Scaffold modification : Synthesize analogs with varying substituents (e.g., replace methoxy with ethoxy or halogens, ).

Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

Data integration : Use multivariate analysis (PCA or PLS) to correlate structural features (ClogP, polar surface area) with activity .

Advanced: What strategies optimize crystallization for X-ray analysis of hygroscopic indazole derivatives?

Answer:

- Solvent screening : Use high-boiling solvents (e.g., DMF or DMSO) with anti-solvents (diethyl ether) for slow vapor diffusion.

- Seeding : Introduce microcrystals from analogous compounds (e.g., ’s quinoline derivatives).

- Cryoprotection : Add glycerol (20% v/v) to prevent ice formation during data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.